molecular formula C10H6Cl2N2O6 B13790741 Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester CAS No. 24291-69-8

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester

Cat. No.: B13790741
CAS No.: 24291-69-8
M. Wt: 321.07 g/mol
InChI Key: OXQBCZMXEKVZOL-UHFFFAOYSA-N
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Description

Properties

CAS No.

24291-69-8

Molecular Formula

C10H6Cl2N2O6

Molecular Weight

321.07 g/mol

IUPAC Name

(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3

InChI Key

OXQBCZMXEKVZOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Transesterification Methods Using (Meth)acrylic Acid Esters

An alternative approach involves transesterification, where a readily available (meth)acrylic acid ester (such as methyl methacrylate or ethyl methacrylate) is reacted with 3,6-dichloro-2,4-dinitrophenol or a related alcohol derivative under catalytic conditions to exchange the ester alkoxy group.

  • Catalysts:
    Metal catalysts such as lithium or calcium hydroxide, or more sophisticated catalysts like zirconium chelates with 1,3-dicarbonyl compounds, have been reported to facilitate transesterification reactions efficiently with high yields and purity.

  • Advantages:
    Transesterification allows the use of industrially available (meth)acrylic esters and can be conducted under milder conditions than direct esterification. It also enables better control over by-products and catalyst removal.

  • Process Details:
    The reaction is conducted by mixing the starting ester with the phenolic compound in the presence of the catalyst, often under reflux or controlled temperature. After the reaction, the catalyst can be precipitated and removed by adding phosphoric acid, simplifying purification.

Continuous Esterification and Purification Process

Patented industrial processes describe continuous methods for preparing (meth)acrylic acid esters, which can be adapted for the synthesis of this compound. These processes involve:

  • Esterification Reactor:
    Methacrylic acid and the phenol derivative are reacted in a reactor packed with a strongly acidic cation exchange resin catalyst to promote ester formation.

  • Separation and Purification:
    The reaction mixture undergoes multiple distillation steps including acid-separating columns, low boiling matter-separating columns, and rectification columns to remove unreacted acids, alcohols, water, and high boiling impurities, recycling unreacted materials back into the process to improve yield and reduce costs.

  • Yield and Purity:
    Such continuous processes have been shown to achieve high yields and purity of esters with effective recovery and recycling of reactants and catalysts.

Summary Table of Preparation Methods

Preparation Method Key Reactants Catalyst Type Conditions Purification Techniques Advantages References
Direct Esterification Methacrylic acid + 3,6-dichloro-2,4-dinitrophenol Acid catalysts (e.g., sulfuric acid, Lewis acids) Reflux, acidic medium Extraction, drying, solvent removal Straightforward, classical method
Transesterification (Meth)acrylic acid ester + 3,6-dichloro-2,4-dinitrophenol Metal catalysts (Li, Ca hydroxides, zirconium chelates) Mild reflux or controlled temp Catalyst precipitation, distillation High yield, catalyst recovery
Continuous Esterification with Resin Catalyst Methacrylic acid + phenol derivative Strongly acidic cation exchange resin Continuous flow, packed column Multi-stage distillation, recycling High purity, cost-effective

Detailed Research Outcomes and Analysis

  • Catalyst Efficiency:
    Metal catalysts such as zirconium chelates provide neutral catalytic environments that minimize side reactions like Michael additions, resulting in higher purity esters. Basic catalysts such as lithium or calcium hydroxides are effective but may cause side reactions reducing yield and purity.

  • Process Optimization:
    Continuous esterification processes with integrated separation units enable improved yields by recycling unreacted materials and catalysts, reducing waste and cost.

  • Purification Challenges:
    Due to the sensitivity of the nitro and chloro substituents on the aromatic ring, careful control of reaction conditions and purification steps is required to avoid decomposition or side reactions.

  • Yield and Purity: Reported yields for related methacrylic esters in optimized processes exceed 85-90%, with high purity confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Radical Polymerization

The methacrylate group enables radical polymerization, forming polymers with applications in coatings and adhesives . Initiators like azobisisobutyronitrile (AIBN) or peroxides accelerate the reaction.

Reaction TypeConditionsMajor ProductsApplicationsReference
Radical polymerizationThermal/UV initiation, initiatorsPolymethacrylate backbonesCoatings, adhesives

Mechanism :
The reaction proceeds via a free-radical chain mechanism:

  • Initiation : Decomposition of initiators generates radicals.

  • Propagation : Radical addition to the methacrylate double bond.

  • Termination : Radical recombination or disproportionation.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution. Reactions occur at the 2- and 4-positions due to the meta-directing effects of nitro groups.

NucleophileConditionsProductsReference
AminesBasic conditions3,6-Dichloro-2,4-diaminophenyl derivatives
AlkoxidesPolar aprotic solventAlkoxy-substituted phenyl esters

Example Reaction :

3 6 Dichloro 2 4 dinitrophenyl ester+NH33 6 Dichloro 2 nitro 4 aminophenyl ester+HNO2\text{3 6 Dichloro 2 4 dinitrophenyl ester}+\text{NH}_3\rightarrow \text{3 6 Dichloro 2 nitro 4 aminophenyl ester}+\text{HNO}_2

Hydrolysis

The ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding methacrylic acid and 3,6-dichloro-2,4-dinitrophenol .

ConditionsRate Constants (k)ProductsReference
6–7 M HClO₄, 95°Ck=0.15h1k=0.15\,\text{h}^{-1}Methacrylic acid + 3,6-dichloro-2,4-dinitrophenol
NaOH (aqueous)pH-dependentSame as above

Key Factors :

  • Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis .

  • Steric hindrance from the methacrylate group slightly reduces reactivity compared to simpler esters .

Transesterification

The compound participates in transesterification with diols or polyols in the presence of zirconium chelate catalysts (e.g., zirconium acetylacetonate) . This reaction is critical for synthesizing cross-linked polymers.

AlcoholCatalystProductReference
1,4-ButanediolZr(acac)₄Di(methacrylic) ester derivatives
Polyethylene glycolZr(acac)₄, 70–120°CPolymeric networks

Optimized Conditions :

  • Temperature: 70–120°C

  • Catalyst loading: 0.5–2 wt%

  • Reaction time: 3–8 hours .

Scientific Research Applications

Polymer Science

Methacrylic acid esters are extensively utilized in polymer science due to their ability to form copolymers. These copolymers exhibit enhanced properties such as improved thermal stability and mechanical strength.

Table 1: Properties of Methacrylic Acid Copolymers

PropertyValue
Glass Transition TempVaries (typically >100°C)
Tensile StrengthHigh
Chemical ResistanceExcellent

Copolymers involving methacrylic acid esters are employed in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Pharmaceutical Applications

In pharmaceuticals, methacrylic acid esters are used as excipients in drug formulations. They enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability.

Case Study: Drug Delivery Systems
A study demonstrated that formulations containing methacrylic acid esters significantly improved the release profiles of poorly soluble drugs. The use of these esters allowed for controlled release mechanisms that enhanced therapeutic efficacy while minimizing side effects.

Cosmetic Formulations

The cosmetic industry leverages methacrylic acid esters for their film-forming properties. These compounds are incorporated into formulations to provide texture and stability.

Table 2: Common Uses in Cosmetics

ApplicationDescription
Skin Care ProductsEmulsifiers and stabilizers
Hair Care ProductsConditioners and film formers
MakeupPigment dispersants

Case Study: Stability Testing
Research indicated that formulations with methacrylic acid esters exhibited improved stability against temperature fluctuations compared to traditional formulations without these esters.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
  • Molecular Formula : C₁₀H₆Cl₂N₂O₆
  • Molecular Weight : 321.08 g/mol
  • CAS Registry Number : 3883-43-0 .

Key Properties :

  • Toxicity : Oral LD₅₀ in mice is 3,660 mg/kg, indicating moderate toxicity by ingestion .
  • Safety Profile: Emits toxic vapors of nitrogen oxides (NOₓ) and chloride ions (Cl⁻) upon thermal decomposition .
  • Structural Features: Contains a methacryloyl group esterified to a heavily substituted phenyl ring with two nitro (-NO₂) and two chloro (-Cl) groups at positions 2,4 and 3,6, respectively. These electron-withdrawing substituents enhance electrophilicity and reactivity .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with structurally related methacrylic acid esters and acrylic acid derivatives:

Compound Substituents Molecular Weight Key Properties
This compound 3,6-Cl₂; 2,4-NO₂ 321.08 Moderate toxicity (LD₅₀ 3,660 mg/kg); releases NOₓ/Cl⁻ on decomposition
Methacrylic acid, 2-chloroethyl ester Ethyl chain with terminal -Cl ~164.6 (estimated) Likely higher volatility; potential use in adhesives or reactive polymers
Methacrylic acid, dodecyl ester Long alkyl chain (C₁₂) ~298.4 (estimated) Lower reactivity; used in non-polar polymer matrices for coatings
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-di-OH on phenyl ring 180.16 Antioxidant properties; used in pharmacological and cosmetic research

Reactivity and Stability

  • Electrophilicity: The nitro and chloro groups in the target compound increase its electrophilicity compared to non-halogenated esters like methacrylic acid dodecyl ester. This makes it more reactive in polymerization or substitution reactions .
  • Thermal Stability : The nitro groups may render the compound thermally unstable, leading to decomposition at lower temperatures compared to alkyl-substituted esters .

Biological Activity

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester (CAS# 24291-69-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C₁₀H₆Cl₂N₂O₆
  • Molecular Weight : 321.07 g/mol
  • Structure : The compound features a methacrylic acid moiety with a dinitrophenyl group that is chlorinated at positions 3 and 6.

Antimicrobial Activity

Methacrylic acid esters have been studied for their antimicrobial properties. For instance:

  • Antibacterial Activity : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency .
  • Antifungal Activity : Certain methacrylic acid derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus.

Toxicological Profile

The toxicity of methacrylic acid esters can be significant. The dinitrophenyl group is known to contribute to the overall toxicity of compounds:

  • Acute Toxicity : Exposure to high concentrations can lead to severe health effects. Reports indicate cases of poisoning from related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities .
  • Chronic Effects : Long-term exposure may result in genotoxicity and potential carcinogenic effects. Regulatory assessments highlight the need for careful handling and usage guidelines .

Case Studies

  • Case Study on Related Compounds : A case study involving a patient who ingested 2,4-D revealed severe neurological symptoms and multi-organ involvement. This underscores the potential risks associated with exposure to chlorinated aromatic compounds .
  • Toxicological Assessments : Various studies have evaluated the toxicological profiles of similar compounds under regulatory frameworks. These assessments often include evaluations of mutagenicity and reproductive toxicity .

Research Findings

Recent studies have focused on the synthesis and evaluation of methacrylic acid derivatives:

  • Synthesis : The synthesis of methacrylic acid esters often involves reactions with dinitrophenol derivatives under controlled conditions to ensure high yields and purity.
  • Biological Screening : Compounds are screened for biological activity using standard protocols such as Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus
AntifungalActive against C. albicans, A. flavus
Acute ToxicitySevere symptoms post-ingestion
Chronic ToxicityPotential genotoxic effects

Q & A

Q. What are the recommended laboratory synthesis protocols for Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester?

The synthesis typically involves esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. Key steps include:

  • Activation of the acid : Use carbodiimides (e.g., DCC) or thionyl chloride to generate the reactive acyl chloride intermediate.
  • Coupling reaction : React the acyl chloride with the phenol group under anhydrous conditions, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the ester. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm via 1H^1H-NMR (e.g., δ 6.2 ppm for methacrylic vinyl protons) .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the ester linkage (e.g., ester carbonyl at ~165–170 ppm in 13C^{13}C-NMR) and aromatic substitution pattern.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (expected m/z 321.08 for [M+H]+^+) and isotopic patterns consistent with Cl and N content.
  • FTIR : Look for ester C=O stretch (~1720 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1} and 1350 cm1^{-1}) .

Q. What are the primary safety hazards associated with this compound?

  • Toxicity : Oral LD50_{50} in mice is 3660 mg/kg, indicating moderate toxicity. Use gloves, goggles, and fume hoods.
  • Decomposition : Heating releases toxic NOx_x and Cl^- vapors. Avoid temperatures >150°C.
  • Storage : Keep in airtight containers, away from light and oxidizing agents .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO2_22​) influence the ester’s reactivity in radical polymerization?

The 3,6-dichloro-2,4-dinitrophenyl group exerts strong electron-withdrawing effects:

  • Reduced radical stability : The nitro groups destabilize propagating radicals, potentially terminating polymerization prematurely.
  • Steric hindrance : Bulky substituents slow monomer addition rates.
  • Experimental validation : Use ESR spectroscopy to monitor radical intermediates and compare kinetics with less-substituted methacrylates (e.g., methyl methacrylate). Adjust initiator concentrations (e.g., AIBN) to compensate for inhibited propagation .

Q. How can contradictions in thermal stability data be resolved?

Conflicting reports may arise from impurity-driven decomposition or measurement techniques. Mitigation strategies include:

  • DSC/TGA analysis : Measure decomposition onset temperatures under inert (N2_2) vs. oxidative (O2_2) atmospheres.
  • HPLC-MS monitoring : Track degradation products (e.g., methacrylic acid, chlorinated phenols) over time at elevated temperatures.
  • Reproducibility controls : Ensure anhydrous conditions during testing, as moisture accelerates hydrolysis .

Q. What computational approaches predict environmental degradation pathways?

  • DFT calculations : Model hydrolysis pathways (e.g., alkaline vs. acidic conditions) to identify transition states and activation energies. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Molecular dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to predict adsorption and persistence.
  • Experimental correlation : Validate predictions via LC-MS/MS analysis of degradation products in simulated environmental systems .

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